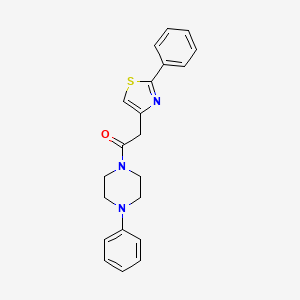

1-(4-Phenylpiperazin-1-yl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone

CAS No.:

Cat. No.: VC15248233

Molecular Formula: C21H21N3OS

Molecular Weight: 363.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H21N3OS |

|---|---|

| Molecular Weight | 363.5 g/mol |

| IUPAC Name | 1-(4-phenylpiperazin-1-yl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone |

| Standard InChI | InChI=1S/C21H21N3OS/c25-20(15-18-16-26-21(22-18)17-7-3-1-4-8-17)24-13-11-23(12-14-24)19-9-5-2-6-10-19/h1-10,16H,11-15H2 |

| Standard InChI Key | ULGXLGOKFACBQV-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)C4=CC=CC=C4 |

Introduction

1-(4-Phenylpiperazin-1-yl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone is a heterocyclic compound that combines a piperazine ring with phenyl and thiazole moieties. This structure gives it potential applications in medicinal chemistry due to its ability to interact with biological targets, particularly through hydrophobic and hydrogen-bonding interactions.

The compound's molecular structure suggests it may exhibit pharmacological activities, including antimicrobial, antiviral, or central nervous system (CNS) effects. Its synthesis and evaluation have been of interest in drug discovery for therapeutic applications.

Synthesis of the Compound

The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone typically involves multi-step reactions combining piperazine derivatives with thiazole intermediates. Below is a general synthetic route:

-

Preparation of Thiazole Intermediate:

-

React phenacyl bromide with thiourea to form the thiazole ring.

-

Purify the product using recrystallization techniques.

-

-

Coupling with Piperazine:

-

Combine the thiazole intermediate with 4-phenylpiperazine in the presence of a coupling agent (e.g., triethylamine).

-

Conduct the reaction in an organic solvent such as acetonitrile or ethanol under reflux conditions.

-

-

Final Purification:

-

Purify the crude product via column chromatography using a chloroform:methanol mixture as the eluent.

-

Confirm the structure using spectroscopic techniques such as NMR and IR.

-

Biological Activities

The structural features of this compound make it a candidate for various biological evaluations:

4.1 Antimicrobial Activity

Studies on similar piperazine-thiazole derivatives have shown significant antibacterial and antifungal effects. The phenyl and thiazole groups enhance lipophilicity, facilitating membrane penetration in microbial cells.

4.2 CNS Activity

Piperazine derivatives are known for their CNS-modulating properties, including anxiolytic and antipsychotic effects. The presence of a phenyl group may further enhance receptor binding affinity.

4.3 Antiviral Potential

Thiazole-containing compounds have demonstrated antiviral activity by inhibiting viral enzymes or interfering with replication processes.

Analytical Data

To confirm the identity and purity of the compound, the following analytical methods are commonly employed:

| Technique | Key Observations |

|---|---|

| IR Spectroscopy | Peaks corresponding to C=O (ketone), C-N (piperazine), C-S (thiazole). |

| NMR Spectroscopy | Signals for aromatic protons (7–8 ppm), aliphatic protons (2–4 ppm). |

| Mass Spectrometry | Molecular ion peak at m/z = 337 confirming molecular weight. |

These data are crucial for verifying the successful synthesis and structural integrity of the compound.

Research Applications

This compound has potential applications in:

-

Drug Discovery: As a lead molecule for antimicrobial or CNS-active drugs.

-

Molecular Docking Studies: For understanding ligand-receptor interactions.

-

Pharmacokinetics Research: To evaluate absorption, distribution, metabolism, and excretion (ADME) profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume